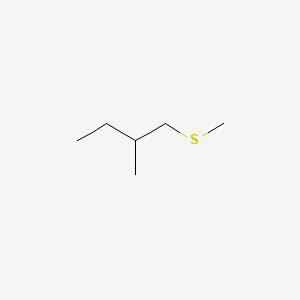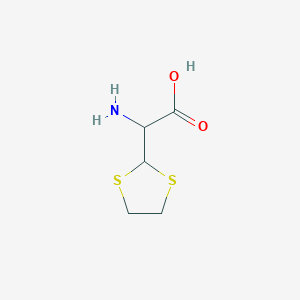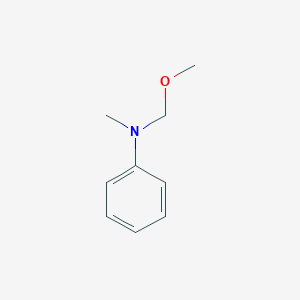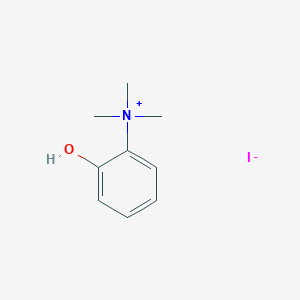
2-Methyl-1-(methylsulfanyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(methylsulfanyl)butane is an organic compound with the molecular formula C6H14S. It is also known as sec-butyl methyl sulfide. This compound is characterized by the presence of a methylsulfanyl group attached to the second carbon of a butane chain. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-1-(methylsulfanyl)butane can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with methanesulfenyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of sec-butyl alcohol is replaced by the methylsulfanyl group.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2-methyl-1-(methylthio)butene. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(methylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alkanes
Substitution: Various substituted butanes
Aplicaciones Científicas De Investigación
2-Methyl-1-(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is being conducted on its potential use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(methylsulfanyl)butane involves its interaction with various molecular targets. The methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-butanol: An alcohol with a similar carbon skeleton but with a hydroxyl group instead of a methylsulfanyl group.
2-Methyl-2-butanol: Another alcohol isomer with a tertiary hydroxyl group.
2-Methyl-1-(methylthio)butane: A compound with a similar structure but with a different sulfur-containing group.
Uniqueness
2-Methyl-1-(methylsulfanyl)butane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its alcohol and thiol analogs. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
15013-37-3 |
|---|---|
Fórmula molecular |
C6H14S |
Peso molecular |
118.24 g/mol |
Nombre IUPAC |
2-methyl-1-methylsulfanylbutane |
InChI |
InChI=1S/C6H14S/c1-4-6(2)5-7-3/h6H,4-5H2,1-3H3 |
Clave InChI |
XMOUDDXUCXXDTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)


![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)



![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)




